molecular formula C16H14O4 B5699397 1-(1-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione CAS No. 4143-72-0

1-(1-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

Cat. No.: B5699397
CAS No.: 4143-72-0
M. Wt: 270.28 g/mol
InChI Key: POADMRQYSLLTGQ-UHFFFAOYSA-N
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Description

The compound “CL-68052” is a monoclonal antibody targeting the RAB3A protein, conjugated with the fluorescent dye CoraLite® Plus 488. RAB3A is a member of the Ras small GTPase superfamily, which plays a crucial role in the regulation of vesicle trafficking and neurotransmitter release in neurons.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of monoclonal antibodies involves several steps:

    Immunization: Mice are immunized with the target antigen (RAB3A protein) to elicit an immune response.

    Hybridoma Formation: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells that can produce the desired antibody.

    Screening and Selection: Hybridoma cells are screened for the production of antibodies specific to the RAB3A protein.

    Purification: The selected hybridoma cells are cultured, and the antibodies are purified from the culture supernatant using techniques such as protein A affinity chromatography.

Industrial Production Methods

In an industrial setting, monoclonal antibodies are produced using large-scale bioreactors. The process involves:

    Cell Culture: Hybridoma cells are cultured in bioreactors under controlled conditions to maximize antibody production.

    Harvesting: The culture medium containing the antibodies is harvested.

    Purification: The antibodies are purified using a series of chromatography steps to ensure high purity and quality.

Chemical Reactions Analysis

Monoclonal antibodies like “CL-68052” primarily undergo the following types of reactions:

    Conjugation Reactions: The antibody is conjugated with the fluorescent dye CoraLite® Plus 488. This involves covalent bonding between the antibody and the dye, typically through amine-reactive or thiol-reactive chemistries.

    Binding Reactions: The antibody binds specifically to the RAB3A protein, which is a non-covalent interaction driven by hydrogen bonds, electrostatic interactions, and van der Waals forces.

Scientific Research Applications

The “CL-68052” monoclonal antibody has several scientific research applications:

    Flow Cytometry: Used to detect and quantify RAB3A protein expression in various cell types.

    Immunofluorescence: Utilized to visualize the localization of RAB3A protein within cells using fluorescence microscopy.

    Western Blotting: Employed to detect RAB3A protein in cell lysates or tissue extracts.

    Immunoprecipitation: Used to isolate and study the RAB3A protein and its interacting partners.

Mechanism of Action

The “CL-68052” monoclonal antibody exerts its effects by specifically binding to the RAB3A protein. RAB3A is involved in the regulation of synaptic vesicle trafficking and neurotransmitter release. The antibody can be used to study the distribution and function of RAB3A in various biological systems.

Comparison with Similar Compounds

Similar compounds to “CL-68052” include other monoclonal antibodies targeting the RAB3A protein, such as:

    RAB3A Monoclonal Antibody (Clone 42.1): Another antibody targeting the same protein but with different conjugation and application properties.

    RAB3A Polyclonal Antibody: A polyclonal antibody that recognizes multiple epitopes on the RAB3A protein, providing broader detection but with less specificity compared to monoclonal antibodies.

The uniqueness of “CL-68052” lies in its specific conjugation with the CoraLite® Plus 488 dye, which provides high sensitivity and specificity for fluorescence-based applications.

Properties

IUPAC Name

1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-20-12-8-6-11(7-9-12)15(18)10-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POADMRQYSLLTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063318
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4143-72-0
Record name 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4143-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-
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Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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